Cas no 2138524-26-0 (3-{2-(2-bromocyclohexyl)oxyethoxy}oxolane)

3-{2-(2-bromocyclohexyl)oxyethoxy}oxolane Chemical and Physical Properties
Names and Identifiers
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- 3-{2-(2-bromocyclohexyl)oxyethoxy}oxolane
- 2138524-26-0
- EN300-1137284
- 3-{2-[(2-bromocyclohexyl)oxy]ethoxy}oxolane
-
- Inchi: 1S/C12H21BrO3/c13-11-3-1-2-4-12(11)16-8-7-15-10-5-6-14-9-10/h10-12H,1-9H2
- InChI Key: LBVXNCTUJFHIFB-UHFFFAOYSA-N
- SMILES: BrC1CCCCC1OCCOC1COCC1
Computed Properties
- Exact Mass: 292.06741g/mol
- Monoisotopic Mass: 292.06741g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 27.7Ų
3-{2-(2-bromocyclohexyl)oxyethoxy}oxolane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1137284-0.1g |
3-{2-[(2-bromocyclohexyl)oxy]ethoxy}oxolane |
2138524-26-0 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
Enamine | EN300-1137284-1.0g |
3-{2-[(2-bromocyclohexyl)oxy]ethoxy}oxolane |
2138524-26-0 | 1g |
$1086.0 | 2023-06-09 | ||
Enamine | EN300-1137284-5.0g |
3-{2-[(2-bromocyclohexyl)oxy]ethoxy}oxolane |
2138524-26-0 | 5g |
$3147.0 | 2023-06-09 | ||
Enamine | EN300-1137284-0.5g |
3-{2-[(2-bromocyclohexyl)oxy]ethoxy}oxolane |
2138524-26-0 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
Enamine | EN300-1137284-1g |
3-{2-[(2-bromocyclohexyl)oxy]ethoxy}oxolane |
2138524-26-0 | 95% | 1g |
$914.0 | 2023-10-26 | |
Enamine | EN300-1137284-10g |
3-{2-[(2-bromocyclohexyl)oxy]ethoxy}oxolane |
2138524-26-0 | 95% | 10g |
$3929.0 | 2023-10-26 | |
Enamine | EN300-1137284-0.25g |
3-{2-[(2-bromocyclohexyl)oxy]ethoxy}oxolane |
2138524-26-0 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
Enamine | EN300-1137284-10.0g |
3-{2-[(2-bromocyclohexyl)oxy]ethoxy}oxolane |
2138524-26-0 | 10g |
$4667.0 | 2023-06-09 | ||
Enamine | EN300-1137284-5g |
3-{2-[(2-bromocyclohexyl)oxy]ethoxy}oxolane |
2138524-26-0 | 95% | 5g |
$2650.0 | 2023-10-26 | |
Enamine | EN300-1137284-0.05g |
3-{2-[(2-bromocyclohexyl)oxy]ethoxy}oxolane |
2138524-26-0 | 95% | 0.05g |
$768.0 | 2023-10-26 |
3-{2-(2-bromocyclohexyl)oxyethoxy}oxolane Related Literature
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
Additional information on 3-{2-(2-bromocyclohexyl)oxyethoxy}oxolane
Exploring the Properties and Applications of 3-{2-(2-bromocyclohexyl)oxyethoxy}oxolane (CAS No. 2138524-26-0)
In the realm of organic chemistry, 3-{2-(2-bromocyclohexyl)oxyethoxy}oxolane (CAS No. 2138524-26-0) has emerged as a compound of significant interest due to its unique structural features and versatile applications. This molecule, characterized by its bromocyclohexyl and oxolane moieties, offers a fascinating case study for researchers and industry professionals alike. Its synthesis and properties have been the subject of numerous studies, particularly in the context of advanced material science and pharmaceutical intermediates.
The compound's molecular structure combines a cyclohexyl ring substituted with a bromine atom and an ethoxyoxolane side chain, which contributes to its distinct chemical behavior. This hybrid structure enables 3-{2-(2-bromocyclohexyl)oxyethoxy}oxolane to participate in various organic reactions, including nucleophilic substitutions and ring-opening polymerizations. Such reactivity makes it a valuable building block for synthesizing more complex molecules, particularly in the development of biodegradable polymers and specialty chemicals.
Recent trends in green chemistry have further highlighted the potential of 3-{2-(2-bromocyclohexyl)oxyethoxy}oxolane. As industries seek sustainable alternatives to traditional petrochemical-derived compounds, this molecule's ability to serve as a precursor for eco-friendly materials has garnered attention. Researchers are exploring its use in creating bio-based plastics and non-toxic solvents, aligning with global efforts to reduce environmental impact. These applications resonate with current consumer demand for greener products, making the compound a topic of interest in both academic and industrial circles.
From a pharmaceutical perspective, 3-{2-(2-bromocyclohexyl)oxyethoxy}oxolane has shown promise as an intermediate in drug synthesis. Its heterocyclic framework is structurally similar to several bioactive molecules, enabling its incorporation into drug discovery pipelines. Particularly in the development of central nervous system (CNS) therapeutics, the compound's ability to cross the blood-brain barrier has been a focus of ongoing research. This aligns with growing public interest in neurological health and mental wellness solutions.
The analytical characterization of 3-{2-(2-bromocyclohexyl)oxyethoxy}oxolane typically involves advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods confirm the compound's purity and structural integrity, which are crucial for its various applications. In material science laboratories, researchers often employ differential scanning calorimetry (DSC) to study its thermal properties, particularly when investigating its potential in polymer formulations.
As the scientific community continues to explore novel chemical entities, 3-{2-(2-bromocyclohexyl)oxyethoxy}oxolane stands out for its multifunctional nature. Its compatibility with click chemistry approaches has opened new avenues in materials engineering, while its potential in catalysis systems is being actively investigated. These diverse applications make it a compelling subject for research publications and patent applications, reflecting its commercial and academic value.
Looking ahead, the development of more efficient synthetic routes for 3-{2-(2-bromocyclohexyl)oxyethoxy}oxolane remains an active area of investigation. Recent advances in flow chemistry and microwave-assisted synthesis have shown promise in improving yield and reducing reaction times. These technological innovations align with the broader industry 4.0 movement in chemical manufacturing, where process intensification and automation are key drivers of innovation.
For professionals seeking high-purity samples of 3-{2-(2-bromocyclohexyl)oxyethoxy}oxolane, it's essential to work with reputable suppliers who can provide comprehensive analytical data and certificates of analysis. Proper storage conditions, typically under inert atmosphere at controlled temperatures, are crucial for maintaining the compound's stability over time. These practical considerations are particularly important for researchers conducting structure-activity relationship studies or formulation development.
The growing body of literature on 3-{2-(2-bromocyclohexyl)oxyethoxy}oxolane underscores its importance in modern chemistry. From academic research to industrial applications, this compound continues to reveal new possibilities across multiple disciplines. As synthetic methodologies advance and application areas expand, 3-{2-(2-bromocyclohexyl)oxyethoxy}oxolane is poised to play an increasingly significant role in shaping the future of specialty chemicals and advanced materials.
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